molecular formula C10H5N3O2 B1204218 2-(4-Nitrobenzylidene)malononitrile CAS No. 2700-23-4

2-(4-Nitrobenzylidene)malononitrile

Cat. No.: B1204218
CAS No.: 2700-23-4
M. Wt: 199.17 g/mol
InChI Key: BDTIGNGBIBFXSE-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzylidene)malononitrile (2-NBM) is a nitroaromatic compound that has a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 156-158°C and is soluble in organic solvents. 2-NBM is used in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the preparation of various derivatives. It is also used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the study of the mechanism of action.

Scientific Research Applications

  • Toxicity Studies : 2-(4-Nitrobenzylidene)malononitrile, a variant of benzylidene malononitrile, has been studied for its toxic properties and mechanisms. Elevated levels of thiocyanate were found in patients treated with 4-nitrobenzylidene malononitrile, highlighting its significance in toxicity studies (Jones & Israel, 1970).

  • Chemical Synthesis Applications : The compound has been used in the preparation of new benzylidenemalononitriles through SNAr reactions, demonstrating its utility in chemical synthesis and potential applications in creating naphtho[1,2-b]pyrans (Dell, Bloxham & Smith, 1994).

  • Medical Research : It has been explored for its medical applications, particularly in reducing apoptosis-mediated liver injury in mice, suggesting potential therapeutic uses in liver diseases (Vanichkin et al., 2002).

  • Chemotherapy Research : 4-Nitrobenzylidene malononitrile was found to reduce chemotherapy toxicity without impairing its efficacy in mice, indicating its potential in improving chemotherapy treatments (Novogrodsky et al., 1998).

  • Insulin Resistance Studies : The compound has shown to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines, which may have implications in diabetes research (Turpaev & Welsh, 2016).

  • Detection of Cyanide in Water : It has been used in creating chromogenic devices for the detection of cyanide in water, demonstrating its application in environmental monitoring (Schramm, Menger & Machado, 2016).

Safety and Hazards

While specific safety and hazard information for 2-(4-Nitrobenzylidene)malononitrile is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemicals .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTIGNGBIBFXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181491
Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2700-23-4
Record name 4-Nitrobenzylidenemalononitrile
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Record name NSC-637341
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Record name 4-Nitrobenzylidenemalononitrile
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Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Record name Propanedinitrile, 2-((4-nitrophenyl)methylene)-
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Record name 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE
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Synthesis routes and methods

Procedure details

3.45 Grams(22.83 mmol) of 4-nitrobenzaldehyde and 1.52 grams(23.03 mmol) of malononitrile were dissolved in 200 milliliters of anhydrous ethanol. To this was added 0.35 milliliter of triethylamine, and the mixture was stirred and refluxed, under nitrogen, for 2 hours. The solvent was removed using a rotary evaporator and the crude reaction product was crystallized from ethanol. 2.33 Grams(51.5%) of the product was obtained. IR (in nujol) analysis showed bands at 3100, 3025, 2950-2850, 2220 (CN), 1595, 1570, 1510, 1450, 1410, 1365, 1340, 1315, 1300, 1210, 935, 850, 835, 780, 745, 680 and 620 cm-1NMR (CDCl3) analysis showed signals at 8.40(d, 2H, J=9 Hz), 8.08(d, 2H, J=9 Hz) and 7.89(s, 1H) ppm.
Quantity
22.83 mmol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 2-(4-Nitrobenzylidene)malononitrile?

A1: this compound [] is characterized by the following:

  • Structure: The molecule features a benzylidenemalononitrile unit that exists in a nearly planar conformation. The nitro group exhibits near coplanarity with the benzene ring, with a dihedral angle of 8.8° []. An intramolecular C—H⋯N hydrogen bond contributes to the stabilization of this molecular conformation.

Q2: Can you describe the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile using this compound as a starting material?

A2: 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, a crucial intermediate in the synthesis of NVP-BEZ-235 derivatives, can be synthesized using this compound []. This synthesis involves a three-step procedure starting from commercially available 4-nitrobenzaldehyde, with this compound as a key intermediate. The overall yield of this three-step synthesis is reported to be 65.25%, calculated from malononitrile. The final product structure is confirmed through MS and 1H NMR analyses [].

Q3: What are the applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. It acts as a valuable precursor in the preparation of various heterocyclic compounds. For instance, it can be reacted with α-naphthol to yield 2-amino-4-substituted-4H-benzo[h]chromene-3-carbonitrile derivatives, which have been explored for their biological and pharmacological activities []. Furthermore, it can be utilized in the synthesis of complex fused heterocyclic systems like tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene derivatives, which hold potential medicinal applications [].

Q4: Are there any insights into the crystal structure of this compound derivatives?

A4: While the provided abstracts don't delve into the crystal structure of this compound itself, they do shed light on the crystal structure of one of its derivatives, dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate []. This compound crystallizes in the monoclinic system with the space group P121/c1 []. The crystal structure reveals interesting features such as a non-coplanar arrangement between the nitro group and the benzene ring, likely due to steric hindrance and hydrogen bonding interactions []. Additionally, the crystal packing is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network structure [].

Q5: How is this compound used in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives?

A5: this compound is a crucial component in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives []. While the exact synthetic route isn't detailed in the provided abstracts, the use of this compound suggests its role as an electrophilic partner in a condensation reaction, likely with a suitable pyranone derivative. This reaction ultimately leads to the formation of the desired pyrano[2,3-d][1,2,3]triazine scaffold []. The resulting compounds have demonstrated anticancer activity, highlighting the potential of this synthetic strategy in medicinal chemistry [].

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